molecular formula C8H13ClN4O2 B15212329 Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis- CAS No. 88627-16-1

Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-

Cat. No.: B15212329
CAS No.: 88627-16-1
M. Wt: 232.67 g/mol
InChI Key: ORULTSIVHFGKGU-UHFFFAOYSA-N
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Description

2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol typically involves the reaction of 5-amino-6-chloropyrimidine with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: A related compound with similar structural features but different functional groups.

    6-Amino-2-chloropyrimidin-4-ol: Another pyrimidine derivative with potential biological activities.

Uniqueness

2,2’-((5-Amino-6-chloropyrimidin-4-yl)azanediyl)diethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88627-16-1

Molecular Formula

C8H13ClN4O2

Molecular Weight

232.67 g/mol

IUPAC Name

2-[(5-amino-6-chloropyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C8H13ClN4O2/c9-7-6(10)8(12-5-11-7)13(1-3-14)2-4-15/h5,14-15H,1-4,10H2

InChI Key

ORULTSIVHFGKGU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)N(CCO)CCO

Origin of Product

United States

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